molecular formula C15H13ClN4O2 B13866076 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine

2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine

Cat. No.: B13866076
M. Wt: 316.74 g/mol
InChI Key: DPOAWGWFDNWDNB-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine is a heterocyclic compound featuring a fused furopyrimidine core. Its structure includes:

  • Furo[3,2-d]pyrimidine backbone: A fused furan and pyrimidine ring system.
  • Chloro substituent at position 2, a common leaving group in medicinal chemistry.
  • Morpholin-4-yl group at position 4, enhancing solubility and influencing kinase binding.
  • Pyridin-3-yl substituent at position 6, contributing to aromatic interactions with biological targets.

This compound is structurally optimized for kinase inhibition, particularly in oncology, where morpholine and pyridine moieties are known to interact with ATP-binding pockets of kinases like PI3K or mTOR. Its chloro group enables further derivatization, as seen in prodrug strategies or covalent inhibitors.

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

2-chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine

InChI

InChI=1S/C15H13ClN4O2/c16-15-18-11-8-12(10-2-1-3-17-9-10)22-13(11)14(19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7H2

InChI Key

DPOAWGWFDNWDNB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC(=C3)C4=CN=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving suitable precursors such as 2-chloro-3-formylpyridine.

    Substitution Reactions: The chlorine atom and morpholine ring can be introduced through nucleophilic substitution reactions using reagents like morpholine and thionyl chloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Morpholine, thionyl chloride, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression, induction of apoptosis, and other cellular effects .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature and patents.

Structural Comparison
Compound Name Core Structure Key Substituents
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine (Target) Furo[3,2-d]pyrimidine Cl (C2), morpholine (C4), pyridin-3-yl (C6)
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine (C6), morpholine (C4)
8-Chloro-4-(3-hydroxymethyl-phenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic Acid Pyrido[3,2-d]pyrimidine Cl (C8), hydroxymethyl-phenyl (C4), carboxylic acid (C6)
Example 329 (Pyrrolo[1,2-b]pyridazine derivative) Pyrrolo[1,2-b]pyridazine Dichlorophenyl, trifluoromethyl-pyridinyl, morpholine

Key Observations :

  • The pyrido[3,2-d]pyrimidine core introduces an additional nitrogen, enhancing polarity and hydrogen-bonding capacity. The pyrrolo[1,2-b]pyridazine core offers a distinct bicyclic system, likely modifying target selectivity.
  • Substituent Effects: The methanesulfonyl-piperazine group in the thieno analog introduces a sulfonamide motif, which may improve metabolic stability but reduce oral bioavailability. The carboxylic acid in the pyrido analog confers high aqueous solubility but limits blood-brain barrier penetration.
Pharmacological and Pharmacokinetic Comparison
Property Target Compound Thieno Analog Pyrido Analog Pyrrolo Analog
Solubility Moderate (morpholine) Low (lipophilic core) High (carboxylic acid) Moderate (polar substituents)
Metabolic Stability High (chloro group inert) Very high (sulfonamide group) Low (acid prone to conjugation) High (trifluoromethyl groups)
Kinase Selectivity Broad (PI3K/mTOR) Narrow (PI3Kδ-specific) Undisclosed Undisclosed (novel core)
Synthetic Accessibility Intermediate Complex (chiral piperazine) Simple (direct substitution) Highly complex (multiple steps)

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